molecular formula C19H24O8 B184205 Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 64670-42-4

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B184205
CAS RN: 64670-42-4
M. Wt: 380.4 g/mol
InChI Key: NXIUIOFJKMTCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DDC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DDC belongs to the class of compounds known as cyclohexanediones and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism Of Action

The exact mechanism of action of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, studies have suggested that Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Biochemical And Physiological Effects

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have a number of biochemical and physiological effects. In cancer cells, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that ultimately lead to programmed cell death. Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS, which are known to contribute to the development of inflammatory diseases. In addition, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various scientific fields. However, there are also limitations to the use of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments. The exact mechanism of action of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, which makes it difficult to design experiments to fully elucidate its therapeutic potential. In addition, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has not yet been tested in clinical trials, which limits its potential for use in human medicine.

Future Directions

There are several future directions for research on Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One potential direction is to further elucidate the mechanism of action of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, which would provide insight into its therapeutic potential. Another potential direction is to test the efficacy of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in animal models of inflammatory and neurodegenerative diseases, which would provide valuable preclinical data for potential use in human medicine. Finally, future research could focus on the development of novel analogs of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate with improved therapeutic properties, such as increased potency or selectivity.

Synthesis Methods

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate, followed by a Claisen condensation with ethyl oxalyl chloride. The resulting intermediate is then reacted with dimethyl sulfate to yield the final product.

Scientific Research Applications

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied in various scientific fields due to its potential therapeutic applications. In the field of cancer research, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

64670-42-4

Product Name

Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H24O8/c1-19(23)9-11(20)15(17(21)26-4)14(16(19)18(22)27-5)10-6-7-12(24-2)13(8-10)25-3/h6-8,14-16,23H,9H2,1-5H3

InChI Key

NXIUIOFJKMTCKN-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC)O

Origin of Product

United States

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